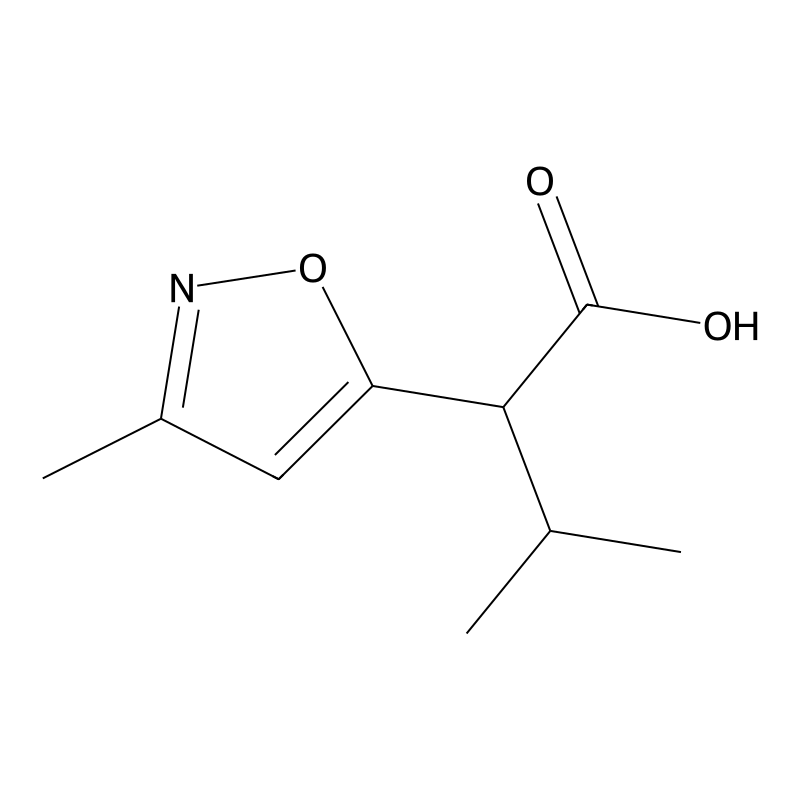

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is an organic compound characterized by its molecular formula C9H13NO3 and a molecular weight of approximately 183.20 g/mol. This compound features a unique structure that includes a butanoic acid moiety and a 3-methylisoxazole ring, which contributes to its distinct chemical properties and biological activities. The compound is primarily utilized in biochemical studies to explore enzyme interactions and metabolic pathways, making it a valuable tool in both organic synthesis and medicinal chemistry .

- Oxidation: This process involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: In this reaction, one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

- Substitution Reagents: Halogens, nucleophiles.

The products formed from these reactions depend on the specific conditions employed. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Research indicates that 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits various biological activities. Its mechanism of action typically involves interactions with specific enzymes or receptors, potentially modulating their activity and leading to diverse biological effects. The compound has been investigated for its therapeutic properties, particularly in the context of drug synthesis and development .

Synthetic Routes

The synthesis of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid generally involves the reaction of 3-methylisoxazole with a suitable derivative of butanoic acid. This process is conducted under controlled conditions that may include the use of catalysts, along with specific temperature and pressure settings to ensure high purity and yield.

Industrial Production

In an industrial setting, bulk custom synthesis is often employed to produce large quantities of this compound. Optimized reaction conditions are utilized to maximize yield while minimizing impurities. The production process typically includes purification and quality control measures to ensure that the final product meets industry standards .

Several compounds share structural similarities with 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methylisoxazole | C4H5N1O | A simpler isoxazole without the butanoic acid moiety; used as a building block in organic synthesis. |

| 2-(3-Hydroxyisoxazol-5-yl)butanoic acid | C9H13NO4 | Contains a hydroxyl group that alters its biological activity compared to 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid. |

| Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate | C9H13NO4 | An ester derivative that may exhibit different solubility and reactivity profiles. |

Uniqueness: The unique combination of the butanoic acid structure with the isoxazole ring gives 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid distinct chemical reactivity and potential biological activity not found in simpler analogs .

Molecular Formula and Mass Characterization

The molecular formula of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid is C₉H₁₃NO₃, representing a molecular composition that includes nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [3]. The molecular weight has been precisely determined as 183.20 grams per mole, placing this compound in the category of small to medium-sized organic molecules [2] [8].

Table 1: Molecular Formula and Mass Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₃ | [1] [2] [3] |

| Molecular Weight | 183.20 g/mol | [2] [8] |

| Monoisotopic Mass | 183.089543 Da | [2] |

| Heavy Atom Count | 13 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

The molecular composition reveals a moderate degree of unsaturation, with the isoxazole ring contributing to the overall aromatic character of the molecule [3] . The presence of three oxygen atoms distributed between the carboxylic acid group and the isoxazole ring heterocycle creates multiple sites for potential hydrogen bonding interactions [2].

Computational analysis indicates a topological polar surface area of 63.33 square angstroms, suggesting moderate polarity suitable for membrane permeation [2]. The calculated logarithm of the partition coefficient (LogP) value of 1.81 indicates moderate lipophilicity, positioning the compound in a favorable range for biological activity [2].

International Union of Pure and Applied Chemistry Naming and Alternative Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid [1] [2] [3]. This naming system clearly indicates the structural relationship between the butanoic acid backbone and the substituted isoxazole moiety.

Table 2: Nomenclature and Identification Data

| Nomenclature Type | Name/Identifier | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid | [1] [2] [3] |

| Chemical Abstracts Service Number | 1478137-38-0 | [1] [2] [3] |

| International Chemical Identifier | 1S/C9H13NO3/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12) | [1] |

| International Chemical Identifier Key | JGCUSDPDALKTQZ-UHFFFAOYSA-N | [1] [3] |

| Simplified Molecular Input Line Entry System | CC(C)C(C1=CC(C)=NO1)C(O)=O | [2] [3] |

Alternative nomenclature systems have been employed to describe this compound in various databases and literature sources [2] [4]. The compound is also referenced as 5-isoxazoleacetic acid, 3-methyl-α-(1-methylethyl)- in some chemical databases, highlighting the structural relationship to acetic acid derivatives [4]. This alternative naming emphasizes the isoxazole ring system and the substitution pattern at the alpha position relative to the carboxylic acid group [4].

The Chemical Abstracts Service registry number 1478137-38-0 provides a unique identifier for this compound in chemical databases and regulatory documentation [1] [2] [3]. The International Chemical Identifier and International Chemical Identifier Key serve as standardized representations that facilitate computer-based chemical information processing and database searches [1] [3].

Structural Isomerism and Conformational Analysis

The structural framework of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid presents several opportunities for isomerism and conformational variation . The compound contains one chiral center at the second carbon of the butanoic acid chain, where the carboxyl group, hydrogen atom, isopropyl group, and isoxazole substituent are arranged in a tetrahedral geometry .

Table 3: Structural Analysis and Isomerism

| Structural Feature | Description | Conformational Impact |

|---|---|---|

| Chiral Center | C2 carbon of butanoic acid backbone | Creates R and S enantiomers |

| Isoxazole Ring | Five-membered aromatic heterocycle | Planar, rigid structure |

| Isopropyl Group | Branched alkyl substituent at C3 | Introduces steric bulk |

| Carboxyl Group | Acidic functional group | Capable of hydrogen bonding |

| Rotatable Bonds | Three single bonds allow rotation | Moderate molecular flexibility |

The presence of the chiral center creates the potential for two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules . However, current literature and commercial sources do not specify the absolute configuration of available samples, suggesting that the compound is typically encountered as a racemic mixture [1] [2] [3].

Conformational analysis reveals that the molecule possesses three rotatable bonds, providing moderate flexibility in its three-dimensional structure [2] . The rotation around the C2-C3 bond of the butanoic acid backbone represents the primary source of conformational variability, with energy barriers estimated at 3-5 kilocalories per mole based on similar molecular systems [18].

The isoxazole ring maintains a planar geometry due to aromatic stabilization, with the methyl substituent at position 3 contributing additional steric considerations [26] [27] [28]. Computational modeling suggests that extended conformations are energetically favored to minimize steric clashes between the isopropyl group and the isoxazole ring system .

Table 4: Conformational Parameters

| Parameter | Value | Significance |

|---|---|---|

| Rotatable Bonds | 3 | Moderate flexibility |

| Ring Systems | 1 (isoxazole) | Rigid planar component |

| Steric Interactions | Isopropyl-isoxazole | Influences preferred conformations |

| Hydrogen Bonding | Carboxyl group | Intramolecular interactions possible |

Crystallographic Structure Determination

Limited crystallographic data is available for 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid in the current literature, reflecting the relatively recent emergence of this compound in chemical research [1] [2]. However, extensive crystallographic studies of related isoxazole-containing carboxylic acids provide valuable insights into the likely solid-state structure and packing arrangements [26] [27] [28] [29].

Table 5: Crystallographic Context from Related Compounds

| Related Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 5-Methyl-1,2-oxazole-3-carboxylic acid | Triclinic | P1̄ | Planar molecular geometry | [27] |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Monoclinic | P2₁/n | Hydrogen-bonded dimers | [28] |

| 3-Methylisoxazole-5-carboxylic acid | Triclinic | P1̄ | π-π stacking interactions | [27] |

Analysis of structurally related compounds reveals common crystallographic features that likely apply to 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid [27] [28]. Isoxazole carboxylic acids typically exhibit planar molecular geometries with the carboxyl group positioned nearly coplanar with the heterocyclic ring [27] [28]. The carboxylic acid functionality commonly engages in intermolecular hydrogen bonding, forming dimeric structures through paired oxygen-hydrogen···oxygen interactions [27] [28].

The 5-methyl-1,2-oxazole-3-carboxylic acid crystal structure demonstrates that the isoxazole ring maintains planarity with minimal deviation of atoms from the mean plane [27]. The carboxyl group orientation shows a carbon-carbon-carbon-oxygen torsion angle of approximately -3.3 degrees, indicating near-coplanarity with the heterocyclic system [28].

Table 6: Expected Crystallographic Properties

| Property | Predicted Value | Basis |

|---|---|---|

| Molecular Planarity | Isoxazole and carboxyl groups coplanar | Related structures [27] [28] |

| Hydrogen Bonding | Carboxylic acid dimers | Typical for carboxylic acids [27] [28] |

| Packing Motif | Head-to-head dimers | Observed in similar compounds [28] |

| π-π Interactions | Limited due to single ring | Comparison with related systems [27] |

Computational density functional theory calculations suggest a predicted crystal density of approximately 1.146 grams per cubic centimeter, consistent with organic carboxylic acids of similar molecular weight [4]. The presence of the bulky isopropyl substituent likely influences the packing efficiency and may result in lower density compared to unsubstituted analogs [4].

The methyl substituent on the isoxazole ring introduces additional steric considerations that may affect the crystal packing arrangement [26] [28]. Studies of related 3-methylisoxazole derivatives indicate that the methyl group can influence intermolecular interactions and modify the preferred orientation of molecules in the crystal lattice [26] [28] [29].

Melting and Boiling Points

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits predicted thermal properties that reflect its molecular structure and intermolecular interactions. The compound has a predicted boiling point of 310.2 ± 27.0°C [2], which is significantly higher than simple carboxylic acids of similar molecular weight due to the presence of the heterocyclic isoxazole ring system and extensive hydrogen bonding capabilities.

The melting point of this compound has not been experimentally determined in available literature [2]. However, comparison with structurally related compounds provides insight into expected thermal behavior. 5-Methylisoxazole-3-carboxylic acid, a simpler analog, exhibits a melting point of 168°C [3] [4], while 5-Methyl-3-isoxazolecarboxamide melts at 166-168°C [5]. The target compound, being more structurally complex with an extended alkyl chain, would likely exhibit a melting point in a similar range, potentially between 150-180°C.

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₃ | Confirmed multiple sources [2] |

| Molecular Weight (g/mol) | 183.21 | Confirmed multiple sources [2] |

| CAS Number | 1478137-38-0 | Unique identifier [2] |

| Density (g/cm³) | 1.146 ± 0.06 (predicted) | Computational prediction [2] |

| Boiling Point (°C) | 310.2 ± 27.0 (predicted) | Computational prediction [2] |

| Melting Point (°C) | Not available | Experimental data not found |

Density Determination

The predicted density of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is 1.146 ± 0.06 g/cm³ [2]. This value is derived from computational models and represents a reasonable estimate based on the compound's molecular structure. The density falls within the expected range for organic compounds containing both aliphatic and aromatic heterocyclic components.

For comparison, related compounds show similar density values: 5-Methylisoxazole-3-carboxylic acid has a predicted density of 1.348 ± 0.06 g/cm³ [3], while the parent isoxazole compound exhibits a density of 1.078 g/mL at 25°C [6]. The higher density of the target compound compared to simple isoxazole reflects the contribution of the carboxyl group and extended alkyl chain to the overall molecular mass.

Solubility Parameters

The solubility characteristics of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid are governed by the balance between the polar carboxylic acid functional group and the hydrophobic alkyl chain components. The compound demonstrates enhanced solubility in polar solvents due to the presence of the carboxylic acid group, which can form hydrogen bonds and undergo ionization at physiological pH values .

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Limited (typical for carboxylic acids with long alkyl chains) | Hydrophobic alkyl chain reduces water solubility |

| DMSO | Soluble (typical for research compounds) | Standard research solvent |

| Ethanol | Soluble (typical for carboxylic acids) | Hydrogen bonding capability |

| Methanol | Soluble (typical for carboxylic acids) | Hydrogen bonding capability |

| Polar solvents (general) | Enhanced due to carboxylic acid group | Carboxylate ion formation at physiological pH |

The aqueous solubility is expected to be limited due to the substantial hydrophobic character imparted by the branched butyl chain and the methylated isoxazole ring. However, ionization of the carboxylic acid group at physiological pH (above the pKa of 3.68) would significantly enhance water solubility through electrostatic interactions with water molecules [7].

Acid-Base Characteristics

pKa Measurements and Predictions

The acid-base properties of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid are primarily determined by the carboxylic acid functional group. Computational predictions indicate a pKa value of 3.68 ± 0.14 [2], placing this compound within the typical range for aliphatic carboxylic acids.

This predicted pKa value is consistent with related compounds: 5-Methylisoxazole-3-carboxylic acid exhibits a predicted pKa of 3.46 ± 0.10 [3] [4], indicating that the substitution pattern and heterocyclic system have minimal impact on the acid strength. The slightly higher pKa of the target compound (3.68 vs 3.46) suggests a modest electron-donating effect from the extended alkyl chain, which marginally reduces the acidity compared to the simpler isoxazole carboxylic acid [7].

| Compound | pKa | Method | Notes |

|---|---|---|---|

| 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid | 3.68 ± 0.14 | Predicted [2] | Target compound |

| 5-Methylisoxazole-3-carboxylic acid | 3.46 ± 0.10 | Predicted [3] | Related analog |

| Typical aliphatic carboxylic acids | 4.0-5.0 | Experimental [7] | General range |

| Isoxazole (parent) | -2.0 | Experimental [6] | Very weak base |

Ionization Equilibria

The ionization equilibrium of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid follows the typical behavior of carboxylic acids, as described by the Henderson-Hasselbalch equation [8] [7]:

$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) $$

At physiological pH (7.4), the compound exists predominantly in its ionized form (carboxylate anion). Using the predicted pKa of 3.68, the degree of ionization at pH 7.4 can be calculated:

$$ \log\left(\frac{[\text{COO}^-]}{[\text{COOH}]}\right) = 7.4 - 3.68 = 3.72 $$

This corresponds to an ionization ratio of approximately 5,250:1, meaning the compound is >99.98% ionized at physiological pH [8] [7]. This extensive ionization significantly enhances the compound's water solubility and affects its biological interactions.

The ionization process involves proton dissociation from the carboxyl group, with the resulting carboxylate anion stabilized by resonance between the two oxygen atoms. The isoxazole ring system, being electron-withdrawing, provides additional stabilization to the carboxylate ion through inductive effects [9] [7].

Spectroscopic Properties

NMR Spectral Analysis

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits characteristic signals that reflect the compound's structural features [10] [11] [12]. The carboxylic acid proton appears as a broad singlet in the 10-12 ppm region, highly deshielded due to the electronegativity of oxygen and anisotropic effects from the carbonyl group [10] [13] [12].

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Carboxylic acid (-COOH) | 10-12 (broad singlet) | Broad singlet | 1H | D₂O exchangeable, concentration dependent [10] [12] |

| Alpha proton (α-H to COOH) | 2.0-2.5 | Multiplet/quartet | 1H | Deshielded by carbonyl group [10] [12] |

| Isoxazole ring proton (C-4) | 6.0-6.5 | Singlet | 1H | Aromatic character of isoxazole [14] [15] |

| Methyl group on isoxazole (C-3-CH₃) | 2.2-2.5 | Singlet | 3H | Attached to electron-deficient carbon [14] |

| Methine proton (CHR₂) | 2.5-3.0 | Quartet/multiplet | 1H | Branched position |

| Methyl groups on butyl chain | 0.9-1.2 (doublet) | Doublet | 6H | Two equivalent methyl groups |

The isoxazole ring proton at C-4 appears as a singlet around 6.0-6.5 ppm, characteristic of the aromatic heterocyclic system [14] [15]. The methyl group attached to C-3 of the isoxazole ring resonates at 2.2-2.5 ppm as a singlet, slightly deshielded by the electron-deficient heterocyclic carbon [14].

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial structural information about the carbon framework [10] [13] [12]. The carboxyl carbon appears in the characteristic region of 170-180 ppm, showing the typical deshielding pattern for carboxylic acid carbonyl carbons [10] [12].

| Carbon Type | Chemical Shift (ppm) | Notes |

|---|---|---|

| Carboxyl carbon (C=O) | 170-180 | Characteristic of carboxylic acids [10] [12] |

| Isoxazole C-3 (methylated) | 158-168 | Electron-rich due to methyl substitution [15] |

| Isoxazole C-5 (substituted) | 160-170 | Substituted with butanoic acid chain [15] |

| Isoxazole C-4 | 100-110 | Protonated carbon in isoxazole ring [15] |

| Alpha carbon to COOH | 40-50 | Adjacent to electron-withdrawing carbonyl [10] |

| Tertiary carbon (CHR₂) | 25-35 | Branching point in alkyl chain |

| Methyl carbons | 18-22 | Aliphatic methyl groups |

The isoxazole ring carbons show characteristic patterns: C-3 and C-5 appear in the 158-170 ppm region due to their partial double-bond character and nitrogen substitution, while C-4 appears at 100-110 ppm as the saturated carbon bearing the proton [15] [16].

IR Spectral Characteristics

The infrared spectrum of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid exhibits several characteristic absorption bands that enable functional group identification [17] [11] [18] [19].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Strong, broad | Hydrogen bonded dimer formation [11] [18] |

| C=O stretch (carboxylic acid) | 1700-1720 | Strong | Lower frequency than aldehydes/ketones [11] [18] |

| C-H stretch (alkyl) | 2850-2970 | Medium to strong | Multiple C-H bonds in alkyl chains [20] |

| C-H stretch (aromatic/isoxazole) | 3050-3150 | Medium | Characteristic of heterocyclic compounds [20] |

| C=C and C=N stretch (isoxazole) | 1580-1620 | Medium | Aromatic character of isoxazole ring [17] |

| C-O stretch | 1200-1300 | Medium to strong | C-O single bond stretch [11] |

| O-H bend (in-plane) | 1300-1400 | Medium | Carboxylic acid bending mode [11] |

| C-H bend (alkyl) | 1350-1480 | Medium | Methyl group deformations [20] |

The most diagnostic features include the broad O-H stretch at 2500-3300 cm⁻¹, indicating hydrogen bonding in the carboxylic acid dimer, and the C=O stretch at 1700-1720 cm⁻¹, characteristic of carboxylic acids [11] [18] [19]. The isoxazole ring contributes absorption bands in the 1580-1620 cm⁻¹ region from C=C and C=N stretching vibrations [17].

UV-Visible Absorption Profiles

The UV-visible absorption characteristics of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid are primarily determined by the isoxazole heterocyclic system. Based on studies of related isoxazole compounds, the compound is expected to exhibit characteristic electronic transitions [21] [22] [23].

Isoxazole derivatives typically show absorption maxima around 250-290 nm, corresponding to π→π* transitions within the heterocyclic ring system [21] [22]. The first absorption band is expected around 280-290 nm (S₀→S₁ transition), while a second, more intense band may appear around 230-250 nm (S₀→S₂ transition) [21] [22].

The methylation of the isoxazole ring and the electron-donating alkyl substituent are expected to cause bathochromic shifts (red shifts) compared to unsubstituted isoxazole. The carboxylic acid group, being non-conjugated with the isoxazole ring, contributes minimal absorption in the UV-visible region, with typical carboxylic acid absorption occurring around 210 nm [11].

Solvent effects significantly influence the absorption characteristics. In polar solvents, hydrogen bonding interactions may cause bathochromic shifts and broadening of absorption bands [21]. The ionization state of the carboxylic acid group at different pH values may also affect the electronic properties and absorption profile.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid follows predictable patterns based on the structural features and established fragmentation mechanisms for carboxylic acids and heterocyclic compounds [24] [25] [26].

| Fragment | m/z | Relative Intensity | Structural Origin |

|---|---|---|---|

| Molecular ion [M]⁺ | 183 | Low to moderate | Complete molecule [24] [26] |

| Loss of OH [M-17]⁺ | 166 | Moderate | Carboxylic acid OH loss [24] [26] |

| Loss of COOH [M-45]⁺ | 138 | High | Carboxyl group loss [24] [26] |

| Isoxazole cation | 98-110 | Moderate to high | Stable aromatic cation [24] |

| McLafferty rearrangement | Variable | Variable | Hydrogen rearrangement [24] [26] |

| Alpha cleavage products | 110-140 | Moderate | Bond cleavage next to carbonyl [24] |

| Isoxazole ring opening fragments | 80-95 | Low to moderate | Heterocycle decomposition [24] |

The molecular ion peak at m/z 183 typically shows low to moderate intensity, characteristic of branched carboxylic acids [24] [26]. The base peak often corresponds to the loss of the carboxyl group (m/z 138), resulting from alpha cleavage adjacent to the carbonyl carbon [24] [26].

Characteristic fragmentations include:

- Loss of OH (m/z 166): Common in carboxylic acids

- Loss of COOH (m/z 138): Major fragmentation pathway

- McLafferty rearrangement: Involving hydrogen transfer and alkene elimination

- Isoxazole ring fragmentations: Leading to various nitrogen-containing fragments